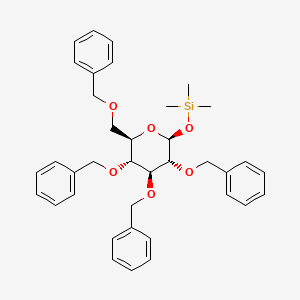

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

CAS No.: 89825-08-1

Cat. No.: VC17233691

Molecular Formula: C37H44O6Si

Molecular Weight: 612.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89825-08-1 |

|---|---|

| Molecular Formula | C37H44O6Si |

| Molecular Weight | 612.8 g/mol |

| IUPAC Name | trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |

| Standard InChI | InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |

| Standard InChI Key | PTUOHXMVVREBBG-MANRWTMFSA-N |

| Isomeric SMILES | C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| Canonical SMILES | C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Structure and Stereochemical Configuration

The molecular structure of trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside consists of a glucose backbone in the β-D-pyranose conformation. The hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl ethers, while the anomeric oxygen (position 1) is protected by a trimethylsilyl group. This configuration ensures stability during synthetic manipulations while preserving the β-anomeric configuration critical for biological activity in downstream applications .

The stereochemistry of the compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. For analogous tetra-O-acetyl-β-D-glucopyranosides, characteristic -NMR signals include resonances for acetyl methyl groups (δ 2.0–2.1 ppm) and anomeric protons (δ 5.0–5.3 ppm, ) . In the case of benzyl-protected derivatives, aromatic protons from the benzyl groups appear as multiplet signals between δ 7.0–7.5 ppm, while the TMS group contributes a singlet at δ 0.1–0.3 ppm for its nine equivalent methyl protons .

Synthetic Methodologies

Protective Group Strategy

The synthesis begins with the sequential protection of D-glucose hydroxyl groups. Benzylation is typically achieved using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or silver oxide (AgO). The anomeric position is then selectively silylated using trimethylsilyl chloride (TMSCl) under anhydrous conditions. This stepwise approach ensures high regioselectivity and avoids side reactions .

Catalytic Systems and Reaction Optimization

Lewis acids like boron trifluoride diethyl etherate (BF·EtO) are employed to promote glycosylation reactions. For example, BF·EtO catalyzes the formation of β-anomers by stabilizing the oxocarbenium ion intermediate, as demonstrated in the synthesis of aryl β-D-glucopyranosides . Reaction temperatures below 25°C favor kinetic control, yielding the β-anomer exclusively, while higher temperatures may lead to anomerization .

Table 1: Representative Yields and Conditions for Benzyl- and TMS-Protected Glucopyranosides

| Compound | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl tetra-O-acetyl-β-D-glucoside | BF·EtO | 20 | 68 | |

| Methyl tetra-O-TMS-β-D-glucoside | TMSCl/Imidazole | 0 | 85 |

Spectroscopic Characterization

NMR Spectroscopy

The -NMR spectrum of benzyl-protected glucopyranosides shows distinct signals for the anomeric carbon (δ 98–100 ppm) and benzyl aromatic carbons (δ 125–130 ppm). The TMS group’s silicon atom deshields adjacent carbons, resulting in upfield shifts for the anomeric carbon compared to acetylated analogs .

X-ray Crystallography

Single-crystal X-ray studies of related compounds, such as 4-cyanobiphenyl β-D-glucopyranoside, reveal a chair conformation for the pyranose ring with equatorial orientations of all substituents . These findings support the structural assignments made via NMR.

Applications in Organic Synthesis

Glycosylation Reactions

The TMS group at the anomeric position acts as a temporary protecting group, enabling selective activation for glycosidic bond formation. For instance, treatment with trimethylsilyl triflate (TMSOTf) generates a reactive oxocarbenium ion, which couples with nucleophiles to form disaccharides or glycoconjugates .

Liquid Crystal Development

Benzyl-protected glucopyranosides with mesogenic groups, such as 4-cyanobiphenyl, exhibit liquid crystalline behavior. The bulky benzyl and TMS groups enhance thermal stability, making these derivatives suitable for optoelectronic applications .

Future Directions

Advances in catalytic systems, such as photoactivated Lewis acids, may improve the efficiency of TMS and benzyl group installations. Furthermore, computational modeling of glycosylation transition states could refine stereochemical outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume